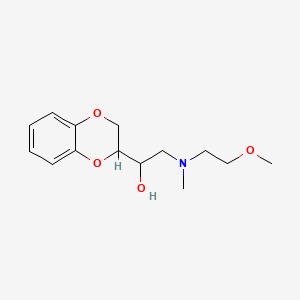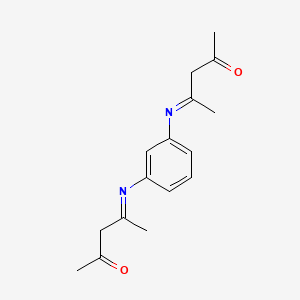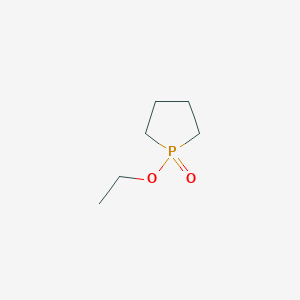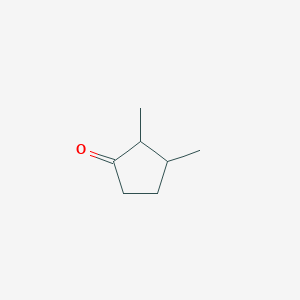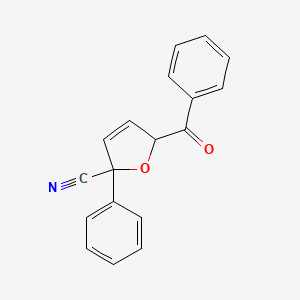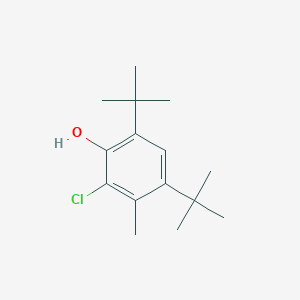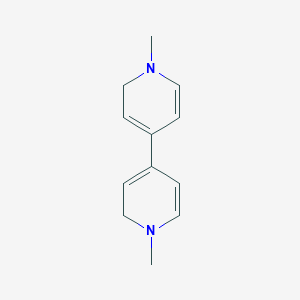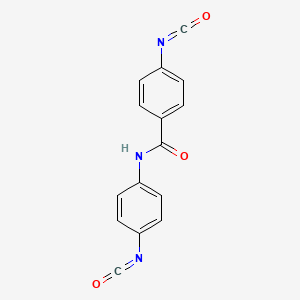
Dichloro(diiodo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(diiodo)silane is a chemical compound with the formula SiCl2I2 It is a member of the silane family, which consists of silicon atoms bonded to various halogens
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(diiodo)silane can be synthesized through a multi-step process involving different precursor compounds. One common method involves the reaction of dichlorosilane with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by the disproportionation of dichlorosilane. This process involves the use of a disproportionation reaction tower, where dichlorosilane is fed into the tower and subjected to catalytic reactions. The reaction product is then separated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Dichloro(diiodo)silane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.
Reduction: Can be reduced to form simpler silicon compounds.
Substitution: Undergoes halogen exchange reactions, where chlorine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve the use of halogenating agents like bromine or fluorine under controlled conditions.
Major Products Formed:
Oxidation: Silicon dioxide and halogenated by-products.
Reduction: Simpler silicon hydrides.
Substitution: Various halogenated silanes depending on the reagents used.
Scientific Research Applications
Dichloro(diiodo)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of high-purity silicon for semiconductor applications
Mechanism of Action
The mechanism by which dichloro(diiodo)silane exerts its effects involves its ability to undergo various chemical reactions, leading to the formation of different silicon-containing compounds. These reactions often involve the formation and breaking of silicon-halogen bonds, which are crucial for its reactivity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Dichlorodimethylsilane (Si(CH3)2Cl2): Used in the production of silicone polymers.
Octadecyltrichlorosilane (SiCl3C18H37): Employed in surface modification and coatings.
Trimethylchlorosilane (Si(CH3)3Cl): Utilized in the synthesis of organosilicon compounds.
Uniqueness: Dichloro(diiodo)silane is unique due to its combination of chlorine and iodine atoms bonded to silicon. This unique combination imparts distinct reactivity and properties, making it suitable for specialized applications that other silanes may not be able to achieve.
Properties
CAS No. |
13977-54-3 |
|---|---|
Molecular Formula |
Cl2I2Si |
Molecular Weight |
352.80 g/mol |
IUPAC Name |
dichloro(diiodo)silane |
InChI |
InChI=1S/Cl2I2Si/c1-5(2,3)4 |
InChI Key |
KXDPGULGDXGELM-UHFFFAOYSA-N |
Canonical SMILES |
[Si](Cl)(Cl)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


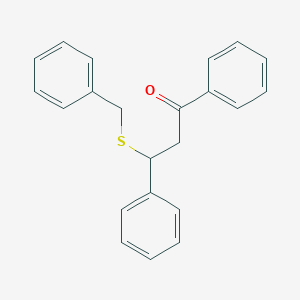
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

